

Methyl L-tert-leucinate Hydrochloride: A Versatile Building Block in Medicinal Chemistry

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Compound of Interest

Compound Name: *Methyl L-tert-leucinate hydrochloride*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl L-tert-leucinate hydrochloride is a chiral building block and a derivative of the non-proteinogenic amino acid L-tert-leucine. Its unique structural feature, a bulky tert-butyl group adjacent to the stereocenter, imparts significant steric hindrance. This property is highly valuable in medicinal chemistry for influencing molecular conformation, enhancing metabolic stability, and controlling stereoselective synthesis. These application notes provide an overview of its utility in the development of therapeutic agents, with a focus on synthetic cannabinoid receptor agonists (SCRAs) and antiviral drugs. Detailed experimental protocols for key synthetic procedures are also presented.

Medicinal Chemistry Applications

Methyl L-tert-leucinate hydrochloride serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its incorporation into a molecule can significantly impact its binding affinity, potency, and pharmacokinetic profile.

Synthetic Cannabinoid Receptor Agonists (SCRAs)

The L-tert-leucine methyl ester moiety is a prominent feature in a number of potent synthetic cannabinoid receptor agonists. These compounds often exhibit high affinity for the cannabinoid receptors CB1 and CB2. The bulky tert-leucinate group plays a critical role in the interaction with the receptor binding pocket.

A notable example is MDMB-FUBINACA, a potent agonist of the CB1 receptor. The methyl L-tert-leucinate side-chain was instrumental in resolving the first agonist-bound CB1–Gi signaling complex via cryo-EM, highlighting its importance in ligand-receptor interactions. Structure-activity relationship (SAR) studies on various analogs have demonstrated that modifications to this part of the molecule can significantly alter potency and efficacy.[\[1\]](#)[\[2\]](#)

Quantitative Data for Selected Synthetic Cannabinoid Receptor Agonists:

Compound	Target Receptor	Binding Affinity (K _i , nM)	Functional Activity (EC ₅₀ , nM)	Reference
MDMB-FUBINACA	CB1	0.14	0.45	[2]
MMB-FUBINACA	CB1	0.42	-	[1]
ADB-BUTINACA	CB1	-	0.52	[1]
MDMB-4F-BUTINACA	CB1	8.21 ± 0.13 M (pKi)	9.39 ± 0.17 M (pEC50)	[3]
MDMB-4F-BUTINACA	CB2	9.92 ± 0.09 M (pKi)	8.48 ± 0.14 M (pEC50)	[3]

Antiviral Agents

N-methoxycarbonyl-L-tert-leucine, a derivative of L-tert-leucine, is a key component in the synthesis of the HIV protease inhibitor, Atazanavir.[\[4\]](#)[\[5\]](#) Atazanavir is an antiretroviral drug used in the treatment of human immunodeficiency virus (HIV) infection. The L-tert-leucine fragment contributes to the molecule's ability to fit into the active site of the HIV protease enzyme, thereby inhibiting its function and preventing viral replication.[\[4\]](#)

L-tert-leucine is a foundational component in the synthesis of Nirmatrelvir (the active component of Paxlovid), an antiviral drug effective against SARS-CoV-2.^[6] Nirmatrelvir is an inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3CLpro. The L-tert-leucine residue is one of the three amino acid components of this peptidomimetic drug, playing a crucial role in its binding to the protease's active site.^[6]

Peptide Synthesis

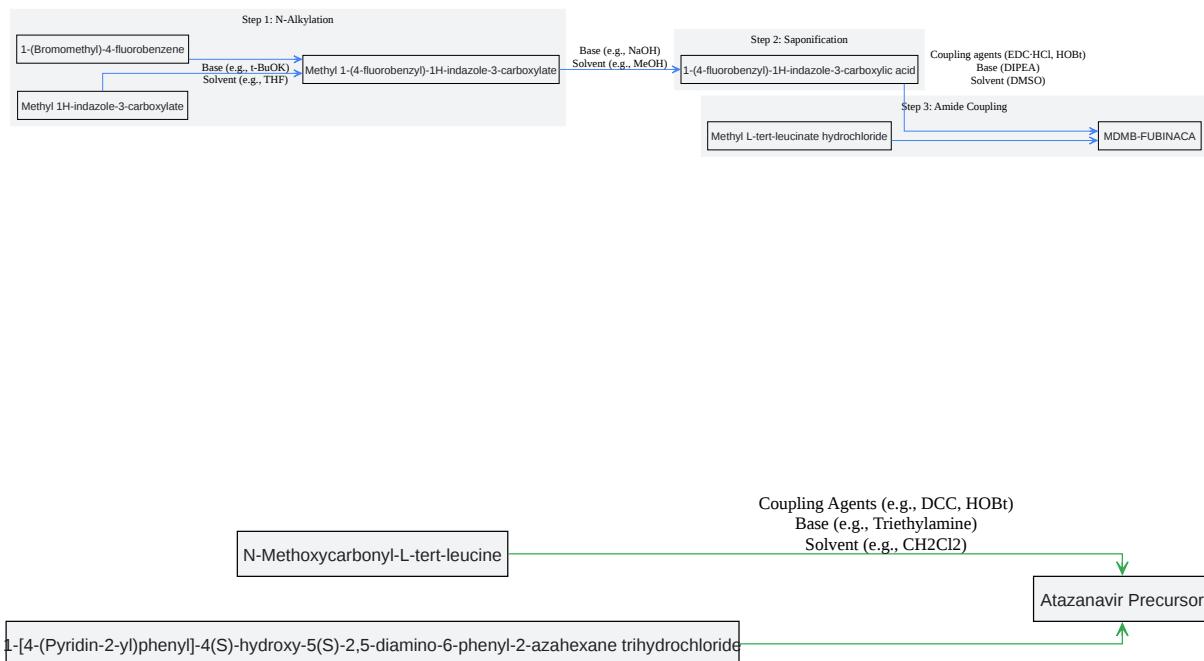
The steric bulk of the tert-butyl group in L-tert-leucine and its derivatives makes it a valuable tool in peptide synthesis. It can be used to introduce conformational constraints into a peptide backbone, which can lead to enhanced biological activity and stability. While the bulkiness can sometimes present challenges in coupling reactions, specialized protocols have been developed to efficiently incorporate such sterically hindered amino acids into peptide chains.^[7]

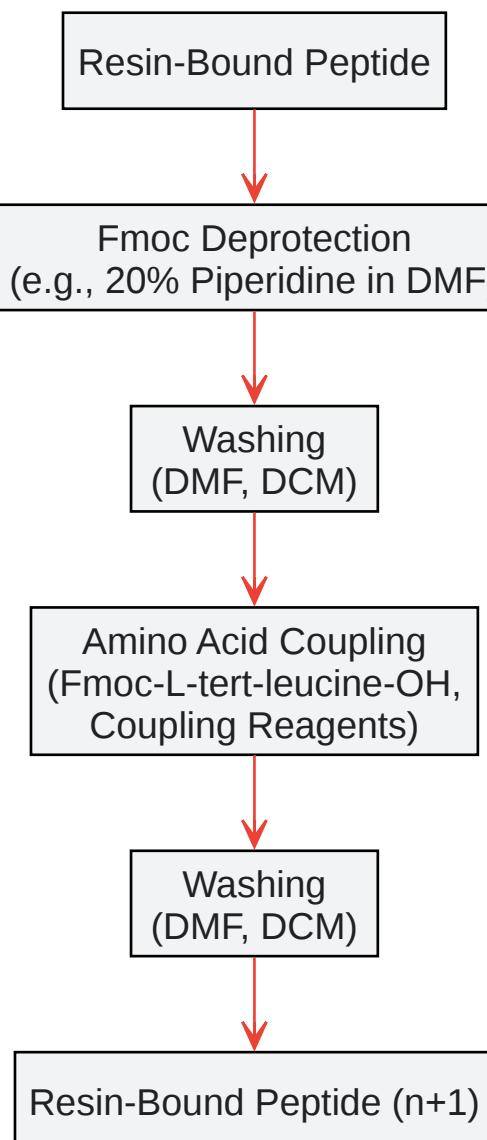
Experimental Protocols

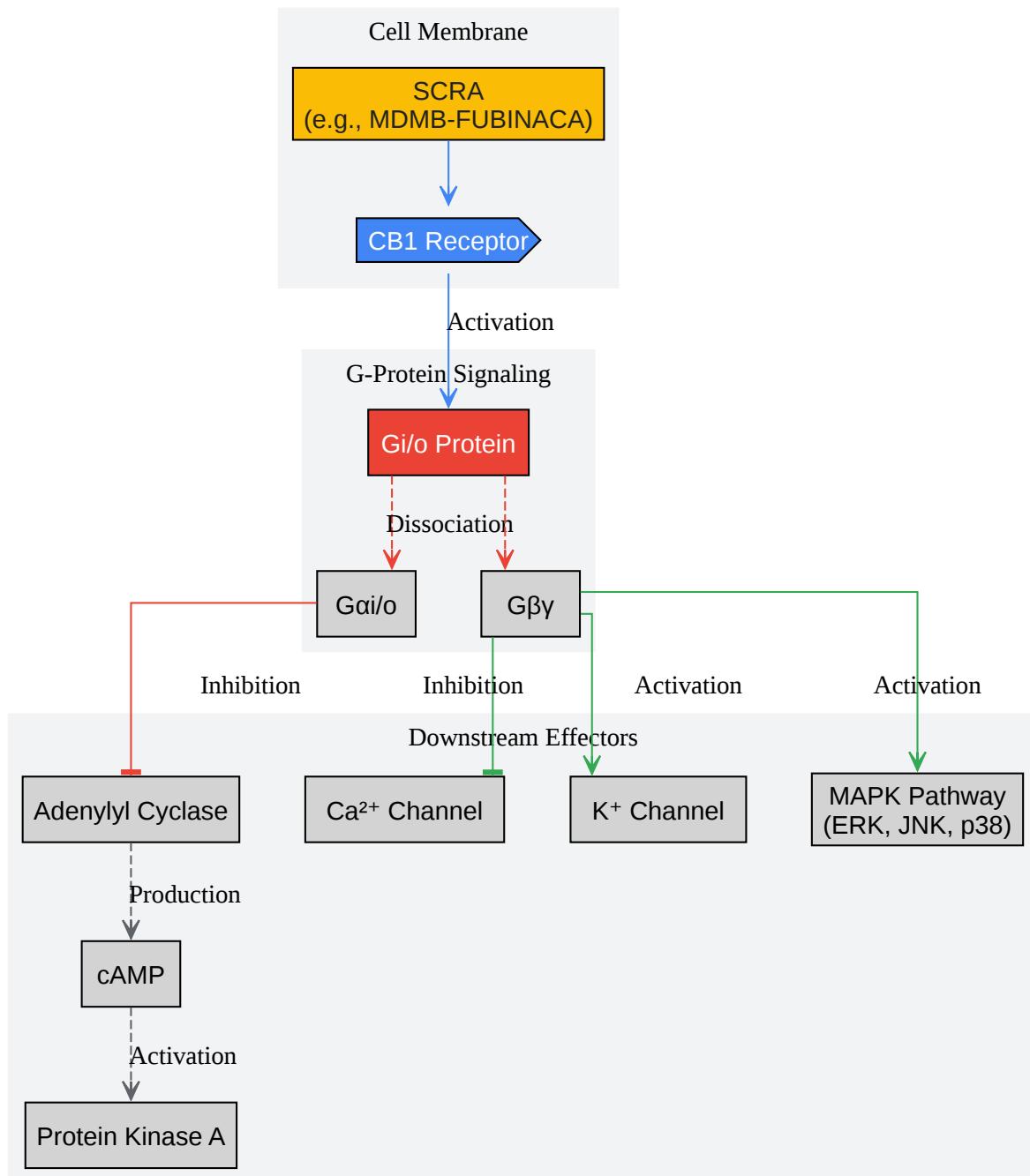
Protocol 1: Synthesis of MDMB-FUBINACA

This protocol describes a general procedure for the synthesis of MDMB-FUBINACA, a synthetic cannabinoid receptor agonist.

Workflow for the Synthesis of MDMB-FUBINACA:





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